4-Methylnaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

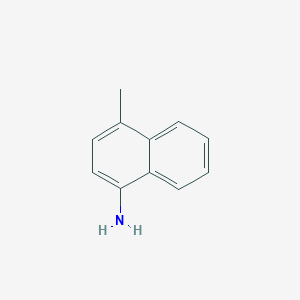

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFYUZCANYLWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330640 | |

| Record name | 4-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4523-45-9 | |

| Record name | 4-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylnaphthalen-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnaphthalen-1-amine, a substituted naphthylamine, represents a key structural motif in medicinal and materials chemistry. The naphthalene scaffold is a versatile platform in drug discovery, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and inflammatory diseases.[1] The introduction of an amino group and a methyl group to the naphthalene core at specific positions significantly influences its physicochemical properties and biological activity, making this compound a compound of considerable interest for further investigation and application.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines potential synthetic strategies, discusses its reactivity, and explores its relevance in the field of drug development. Safety and handling considerations are also addressed to ensure its responsible use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Molecular Data

The structural and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4523-45-9 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)N | [2] |

| InChI | InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 | [2] |

| InChIKey | MQFYUZCANYLWEI-UHFFFAOYSA-N | [2] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted and Experimental Physical Properties

| Property | Value | Notes | Source |

| Purity | ≥95% - 98% | Commercially available purity. | |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Solubility | Data not available | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a comprehensive set of experimentally-derived spectra for this specific molecule is not publicly available, the following sections outline the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling of adjacent protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating effects of both the amino and methyl groups.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the structure. The chemical shifts of the aromatic carbons will be in the typical downfield region for aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (157.21). The fragmentation pattern will be influenced by the stability of the naphthalene ring and the presence of the amine and methyl groups. Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals.[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, typically involving the introduction of the amino and methyl groups onto the naphthalene scaffold.

Synthetic Strategies

A plausible and commonly employed strategy for the synthesis of substituted naphthylamines is the reduction of the corresponding nitro-naphthalene derivative.

Diagram 2: General Synthetic Approach

Caption: A common synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro-Aromatic Compound (General Procedure)

This is a generalized protocol and requires optimization for the specific substrate.

-

Dissolution: Dissolve the starting nitro-aromatic compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent: Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation with palladium on carbon) to the reaction mixture.

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove any solid residues.

-

Extraction: Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: The choice between a metal/acid system like Fe/HCl and catalytic hydrogenation depends on factors such as the presence of other reducible functional groups in the molecule, cost, and scalability. Catalytic hydrogenation is often cleaner but may not be suitable for all substrates.

-

Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Protic solvents like ethanol are often used for metal/acid reductions.

-

Purification Method: The choice of purification method depends on the physical state and purity of the crude product. Column chromatography is effective for separating the product from byproducts with different polarities, while recrystallization is suitable for crystalline solids.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich naphthalene ring and the nucleophilic primary amine group.

-

Electrophilic Aromatic Substitution: The amino and methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. However, steric hindrance from the existing substituents will influence the regioselectivity of these reactions.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

-

Applications in Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.[1] While specific applications of this compound are not extensively documented, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents. The aminonaphthalene moiety is a key component in many biologically active compounds.

Naphthalene derivatives have been investigated for their potential as:

The presence of the methyl group in this compound can influence the lipophilicity and metabolic stability of potential drug candidates, which are critical parameters in drug design.

Safety and Handling

Detailed toxicological data for this compound is limited. However, based on the known hazards of related aminonaphthalene compounds, appropriate safety precautions must be taken. Naphthylamines, as a class, are known to have potential carcinogenic effects.

General Safety Precautions:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air.

-

Toxicity Profile of Related Compounds:

Studies on related aminonaphthalenes have shown potential for mutagenicity and interaction with metabolic enzymes like Cytochrome P450.[7] The toxicological profile of naphthalene and its methylated derivatives indicates that the respiratory tract and liver can be target organs for toxicity.[8]

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, reactivity, and relationship to biologically active naphthalene derivatives make it an attractive starting material for the development of new molecules with therapeutic applications. While further research is needed to fully characterize its properties and biological profile, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to strict safety protocols is paramount when handling this and related aminonaphthalene derivatives.

References

-

Cheung, Y. L., Lewis, D. F., Ridd, T. I., Gray, T. J., & Ioannides, C. (1997). Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. Toxicology, 118(2-3), 115–127. [Link]

-

Human Metabolome Database. (2014). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Sayyed, R. Z., & Rokade, Y. B. (2015). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. [Link]

-

Chinnasamy, G., Subramani, K., & Srinivasan, V. (2017). Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as Drugs. Oriental Journal of Chemistry, 33(4). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000531 1-methylnaphthalene. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2003). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittelforschung, 53(2), 114–118. [Link]

-

National Center for Biotechnology Information. (2011). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22–49. [Link]

-

Chinnasamy, G., Subramani, K., & Srinivasan, V. (2017). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. Oriental Journal of Chemistry, 33(4), 1968-1976. [Link]

-

National Center for Biotechnology Information. (2011). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Chapter 6. Adequacy of the Database. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2000). Short Communication: A Novel Method for the Synthesis of Naftifine. [Link]

-

Mey, A. S., Carloni, P., & Koetting, C. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]

-

Aaron Chemicals LLC. (n.d.). This compound hydrochloride. [Link]

-

The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, [4aR-(4aα,7α,8aβ)]-. NIST Chemistry WebBook. [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Stoyanova, R., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1145-1152. [Link]

-

ResearchGate. (n.d.). Theoretical (a) and experimental (b) FT-IR spectrum of 1-methylnaphthalene. [Link]

-

Wang, Y., Li, J., Zhang, Y., Wang, Y., & Li, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Mattioda, A. L., Rhee, Y. M., Lee, T. J., & Allamandola, L. J. (2010). Infrared spectroscopy of naphthalene aggregation and cluster formation in argon matrices. The Astrophysical Journal, 714(2), 1437. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H11N | CID 431187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Naphthylamine Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Structure and Bonding of 4-Methyl-1-Naphthylamine

This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and physicochemical properties of 4-methyl-1-naphthylamine (4M1NA). Tailored for researchers, scientists, and drug development professionals, this document integrates theoretical principles with experimental data to offer a holistic understanding of this important chemical entity. We will explore the molecule from its fundamental electronic configuration to the practical implications of its structure in medicinal chemistry, supported by detailed experimental protocols and computational insights.

Naphthylamine derivatives are a cornerstone in synthetic chemistry, finding applications from dye manufacturing to their contemporary role as privileged scaffolds in medicinal chemistry.[1] Their rigid, planar aromatic system provides a well-defined framework for interacting with biological targets, while the amine functionality offers a versatile handle for synthetic modification and crucial hydrogen bonding interactions. The introduction of a methyl group, as in 4-methyl-1-naphthylamine, may seem trivial, yet such modifications are a key strategy in drug discovery. This "magic methyl" effect can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] Understanding the precise structural and electronic consequences of this substitution is therefore critical for rational drug design.

This guide will deconstruct the architecture of 4-methyl-1-naphthylamine, beginning with its synthesis and proceeding through a detailed characterization of its structure and bonding using a combination of spectroscopic analysis and computational chemistry.

Molecular Architecture and Electronic Landscape

The structure of 4-methyl-1-naphthylamine is defined by the interplay between the extended π-system of the naphthalene core and the electronic contributions of its two substituents: the amino group (-NH₂) at the C1 position and the methyl group (-CH₃) at the C4 position.

Computed Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N | PubChem[3] |

| Molecular Weight | 157.21 g/mol | PubChem[3] |

| IUPAC Name | 4-methylnaphthalen-1-amine | PubChem[3] |

| CAS Number | 4523-45-9 | PubChem[3] |

| XLogP3-AA | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

Hybridization and Bonding Framework

The bonding in 4-methyl-1-naphthylamine is a classic example of orbital hybridization in an aromatic system.

-

Naphthalene Core: All ten carbon atoms of the fused rings are sp² hybridized, forming a planar structure with a delocalized π-electron cloud above and below the molecular plane. This extensive conjugation is responsible for the molecule's chemical stability and its characteristic spectroscopic properties.

-

Methyl Group: The carbon atom of the methyl substituent is sp³ hybridized, forming tetrahedral sigma bonds with three hydrogen atoms and the C4 carbon of the naphthalene ring.

-

Amino Group: The nitrogen atom of the primary amine is typically considered sp³ hybridized. However, due to resonance with the aromatic ring, it possesses significant sp² character. This partial double bond character between the C1 carbon and the nitrogen atom restricts rotation and influences the electron density distribution across the entire scaffold.

The diagram below illustrates the key functional groups and the numbering of the naphthalene ring system.

Caption: Molecular structure of 4-methyl-1-naphthylamine.

Electronic Effects of Substituents

The amino and methyl groups are both classified as activating, ortho-para directing groups in electrophilic aromatic substitution.

-

Amino Group (-NH₂): This is a powerful electron-donating group through resonance (+R effect). The lone pair of electrons on the nitrogen atom delocalizes into the naphthalene π-system, significantly increasing the electron density, particularly at the ortho (C2) and para (C4, occupied) positions relative to the amine.

-

Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation and induction (+I effect). It further enriches the electron density of the aromatic system.

The combined effect of these two groups makes the naphthalene ring highly nucleophilic and susceptible to electrophilic attack.

Synthesis and Purification

A reliable method for the preparation of 4-methyl-1-naphthylamine involves the reduction of a nitro-substituted precursor, 4-methyl-1-nitronaphthalene. This two-step approach begins with the nitration of 1-methylnaphthalene, followed by reduction of the nitro group. The reduction is commonly achieved using metal catalysts or reducing agents like tin(II) chloride or iron in acidic media.[4]

Experimental Protocol: Synthesis via Reduction

This protocol outlines a standard laboratory procedure for the reduction of 4-methyl-1-nitronaphthalene.

Causality: The choice of iron powder and hydrochloric acid is a classic, cost-effective, and robust method for nitro group reduction known as the Béchamp reduction. The in situ generation of the reducing agent and the ease of workup make it preferable for many applications over catalytic hydrogenation, which requires specialized pressure equipment.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methyl-1-nitronaphthalene (10.0 g, 53.4 mmol) and ethanol (100 mL).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (15.0 g, 268 mmol). Heat the mixture to 70-80 °C.

-

Acidification: Add concentrated hydrochloric acid (5 mL) dropwise via the dropping funnel over 30 minutes, maintaining a vigorous reaction.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-methyl-1-naphthylamine.

Spectroscopic Characterization and Structural Elucidation

The proposed structure of 4-methyl-1-naphthylamine is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The predicted chemical shifts are based on the analysis of related structures and established principles of substituent effects.[5][6]

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-Ar | ~8.0-8.2 | d | ~8.5 | 1H | H-5 or H-8 |

| H-Ar | ~7.8-7.9 | d | ~8.5 | 1H | H-5 or H-8 |

| H-Ar | ~7.4-7.6 | m | - | 2H | H-6, H-7 |

| H-Ar | ~7.3 | d | ~8.0 | 1H | H-3 |

| H-Ar | ~6.8 | d | ~8.0 | 1H | H-2 |

| -NH₂ | ~4.0 | br s | - | 2H | Amine Protons |

| -CH₃ | ~2.5 | s | - | 3H | Methyl Protons |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-Ar | ~142 | C1 (bearing -NH₂) |

| C-Ar | ~134 | C8a |

| C-Ar | ~129 | C4 (bearing -CH₃) |

| C-Ar | ~128 | C4a |

| C-Ar | ~126 | C5 |

| C-Ar | ~125 | C7 |

| C-Ar | ~124 | C8 |

| C-Ar | ~122 | C6 |

| C-Ar | ~120 | C3 |

| C-Ar | ~108 | C2 |

| -CH₃ | ~18 | Methyl Carbon |

Rationale: The electron-donating amino group shields the ortho (C2) and para (C4) positions, causing their corresponding proton and carbon signals to appear at a higher field (lower ppm) compared to unsubstituted naphthalene. Conversely, the carbon directly attached to the electronegative nitrogen (C1) is deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying functional groups. The spectrum of 4-methyl-1-naphthylamine would be dominated by vibrations from the amine and the aromatic ring.[7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| 3450-3350 | Medium, Sharp (doublet) | N-H symmetric & asymmetric stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretching (-CH₃) |

| ~1620 | Strong | N-H scissoring (bending) |

| 1600-1450 | Medium-Strong (multiple bands) | Aromatic C=C ring stretching |

| ~1270 | Strong | Aromatic C-N stretching |

Causality: The presence of two distinct bands in the 3450-3350 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes, respectively. This feature clearly distinguishes it from secondary or tertiary amines.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. Naphthalene and its derivatives exhibit characteristic absorption bands corresponding to π → π* transitions.[8][9]

Expected UV-Vis Absorption Maxima (in Ethanol)

| λₘₐₓ (nm) | Transition Type |

|---|---|

| ~240 | ¹Bₐ |

| ~320 | ¹Lₐ |

Rationale: The amino and methyl substituents act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated system by the lone pair of the amino group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization)

| m/z | Identity | Significance |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion |

| 156 | [M-H]⁺ | Loss of a hydrogen radical |

| 142 | [M-CH₃]⁺ | Loss of a methyl radical |

| 130 | [M-HCN-H]⁺ | Characteristic loss from aromatic amines |

Workflow: The logical flow for structural analysis combines these techniques to build a complete picture.

Caption: Workflow for the spectroscopic elucidation of 4M1NA.

Computational Chemistry Insights

To complement experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict molecular properties with high accuracy.[10][11] These calculations provide a deeper understanding of the electronic structure and molecular orbitals.

Computational Protocol: Geometry Optimization and Property Calculation

-

Input Structure: Generate an initial 3D structure of 4-methyl-1-naphthylamine using molecular modeling software.

-

Method Selection: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311G(d,p).[12]

-

Geometry Optimization: Perform an iterative calculation to find the minimum energy conformation of the molecule. This provides optimized bond lengths and angles.

-

Property Calculation: Using the optimized geometry, perform further calculations to predict:

-

NMR Chemical Shifts: Provides theoretical values to compare with experimental data.

-

Vibrational Frequencies: Correlates with IR and Raman spectra.

-

Molecular Orbitals (HOMO/LUMO): Visualizes the electron density distribution and helps explain reactivity and electronic transitions (UV-Vis).

-

Electrostatic Potential Map: Indicates regions of high and low electron density, highlighting potential sites for electrophilic and nucleophilic attack.

-

The synergy between these computational predictions and experimental results provides a self-validating system, enhancing confidence in the final structural assignment.[12]

Conclusion and Implications for Drug Development

The structure of 4-methyl-1-naphthylamine is characterized by a planar, electron-rich naphthalene core substituted with a primary amine and a methyl group. The bonding is dominated by the delocalized sp² framework, with significant electronic contributions from the electron-donating substituents. This electronic landscape is directly observable through a suite of spectroscopic techniques, each providing complementary and confirmatory evidence.

For drug development professionals, this detailed structural understanding is paramount. The position of the methyl group can serve as a metabolic blocker, preventing unwanted oxidation at the C4 position. The nucleophilicity of the amine allows for its use as a key synthetic intermediate for building more complex molecules. Furthermore, the overall lipophilicity (XLogP ≈ 2.9) and hydrogen bonding capability of the molecule are critical parameters that govern its interaction with biological macromolecules and its potential to be developed into a therapeutic agent.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Short Communication. Retrieved from [Link]

-

eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics. University of California. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. Retrieved from [Link]

-

PubMed Central. (n.d.). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of Na-Alg, 1-naphthylamine and Na-Alg-Naph. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11N | CID 431187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methylnaphthalen-1-amine

Introduction

4-Methylnaphthalen-1-amine (CAS No: 4523-45-9), a substituted naphthalene derivative with the molecular formula C₁₁H₁₁N, serves as a valuable building block in organic synthesis and drug discovery.[1][2] The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of synthesized materials in research and development settings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[3]

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra for this specific compound are limited, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive but technically grounded interpretation. This approach is designed to empower researchers and drug development professionals to identify and characterize this molecule with high confidence.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a naphthalene ring system substituted with a primary amine group (-NH₂) at the C1 position and a methyl group (-CH₃) at the C4 position. This arrangement dictates a unique set of spectroscopic features:

-

Aromatic Protons: Six distinct protons are distributed across the two fused aromatic rings. Their chemical environment is influenced by the electron-donating effects of both the amine and methyl groups.

-

Amine Protons: The two protons of the primary amine group will exhibit characteristic signals.

-

Methyl Protons: The three protons of the methyl group will appear as a distinct singlet.

-

Carbon Skeleton: The molecule possesses 11 carbon atoms, which will give rise to a corresponding number of signals in the ¹³C NMR spectrum, assuming no coincidental overlap.

-

Key Functional Groups: The N-H bonds of the primary amine and the C-N bond are expected to produce characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic, amine, and methyl protons. The exact chemical shifts can be influenced by the choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) due to solvent effects and the potential for hydrogen bonding with the amine group.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (H2, H3, H5-H8) | 6.8 – 8.2 | Multiplets, Doublets | 6H | Aromatic protons resonate in this typical downfield region. The specific positions are influenced by the electron-donating amine and methyl groups, leading to a complex pattern. |

| Amine (-NH₂) | 3.5 – 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |

| Methyl (-CH₃) | 2.3 – 2.7 | Singlet | 3H | The methyl group protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each of the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-NH₂) | 140 – 145 | The carbon atom directly attached to the electron-donating amine group is expected to be significantly shielded compared to unsubstituted naphthalene. |

| C4 (C-CH₃) | 128 – 133 | The carbon bearing the methyl group will have a distinct chemical shift in the aromatic region. |

| Aromatic CH | 110 – 130 | The six protonated aromatic carbons will appear in this range. The C2 and C3 carbons will be particularly influenced by the adjacent substituents. |

| Aromatic Quaternary (C4a, C8a) | 122 – 135 | The two bridgehead carbons that do not bear protons will resonate within the aromatic region. |

| Methyl (-CH₃) | 18 – 25 | Aliphatic carbons, such as this methyl group, appear in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] For this compound, the primary aromatic amine group is the most prominent feature.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 – 3350 | N-H Asymmetric Stretch | Medium | Primary amines (R-NH₂) exhibit two N-H stretching bands. This is the higher frequency, asymmetric stretch. |

| 3380 – 3280 | N-H Symmetric Stretch | Medium | This is the lower frequency, symmetric N-H stretch characteristic of a primary amine. |

| 3100 – 3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of C-H bonds on the naphthalene ring. |

| 2950 – 2850 | Aliphatic C-H Stretch | Medium-Weak | Stretching vibrations of C-H bonds in the methyl group. |

| 1650 – 1580 | N-H Bend (Scissoring) | Medium-Strong | This bending vibration is characteristic of primary amines. |

| 1600 – 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected from the stretching of the carbon-carbon double bonds within the naphthalene ring system. |

| 1335 – 1250 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the aromatic ring and the nitrogen atom is typically strong for aromatic amines. |

| 910 – 665 | N-H Wag | Strong, Broad | An out-of-plane bending of the N-H bonds, characteristic of primary and secondary amines. |

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. This "hard" ionization technique provides both the molecular weight and valuable structural information from the resulting fragments.[7][8]

-

Molecular Ion (M⁺•): The molecular weight of this compound is 157.21 g/mol . Therefore, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 157.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical ([M-15]⁺): A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 142.

-

Loss of HCN ([M-27]⁺): A characteristic fragmentation for aromatic amines can involve the elimination of a neutral molecule of hydrogen cyanide, leading to a fragment at m/z 130.

-

Loss of an amino radical ([M-16]⁺): Cleavage of the C-N bond could result in the loss of •NH₂ to give a fragment at m/z 141.

-

Workflow and Experimental Protocols

The reliable characterization of a compound like this compound follows a systematic workflow.

General Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Compound Identification.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-25 mg of the solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]

-

Solubilization: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely. If particulates remain, filter the solution through a pipette with a cotton plug into a clean NMR tube.[1][9]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity and improve spectral resolution.[5]

-

Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. Ensure a sufficient relaxation delay is used for accurate integration, particularly for quantitative analysis.[4]

Protocol 2: IR Spectrum Acquisition (Thin Solid Film Method)

-

Sample Preparation: Place a small amount (approx. 50 mg) of solid this compound into a small vial and dissolve it in a few drops of a volatile solvent like methylene chloride.[2]

-

Film Deposition: Using a pipette, place a drop of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[2]

-

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.[2]

Protocol 3: Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid or a concentrated solution into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8][10]

-

Ionization: In the ion source, the sample is volatilized and bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•) and causing it to fragment.[7]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

References

Sources

- 1. This compound | C11H11N | CID 431187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4523-45-9 [sigmaaldrich.com]

- 3. 4-Methyl-1-naphthol | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 51671-01-3 | this compound hydrochloride [aaronchem.com]

- 7. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum [chemicalbook.com]

The Multifaceted Biological Activities of Naphthalenamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Naphthalenamine Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalenamine scaffold, characterized by a naphthalene ring system bearing an amine functional group, represents a cornerstone in the edifice of medicinal chemistry. This bicyclic aromatic hydrocarbon structure is not merely a synthetic curiosity but a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic and steric properties—a planar, electron-rich aromatic system—confer upon its derivatives the ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. This guide provides an in-depth exploration of the diverse biological activities of naphthalenamine derivatives, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will delve into their significant anticancer, antimicrobial, and enzyme-inhibitory properties, elucidating the underlying mechanisms of action and providing practical experimental frameworks for their evaluation.

Part 1: Anticancer Activities - Targeting the Hallmarks of Malignancy

Naphthalenamine derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against various cancer cell lines, including breast, lung, liver, and central nervous system cancers.[3][4][5] Their mechanisms of action are diverse, targeting multiple facets of cancer cell biology, from proliferation and survival to metastasis.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which naphthalenamine derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis.

-

Mechanism Insight: Certain naphthalen-1-yloxyacetamide derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells.[6] For instance, compound 5d from one study not only triggered cell cycle arrest in the G1 phase but also significantly increased the percentage of apoptotic cells. This was achieved by modulating the expression of key apoptosis-regulating proteins, specifically downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and caspase 9.[6] Similarly, naphthalene–enamide analogs were found to induce apoptosis in Huh-7 hepatocellular carcinoma cells by activating the intrinsic apoptosis pathway, evidenced by a drop in the mitochondrial membrane potential (MMP).[5]

-

Experimental Causality: The choice of Annexin V/PI staining is critical for distinguishing between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic/necrotic). This dual-staining strategy provides a quantitative and validated measure of apoptosis induction.

Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport, making it an attractive target for cancer chemotherapy.

-

Mechanism Insight: Naphthalene and enamide derivatives have been identified as potent inhibitors of tubulin assembly.[5] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent cell death.[5] This mechanism is shared by well-established anticancer drugs like paclitaxel and vinca alkaloids.

Modulation of Key Signaling Pathways

Targeting specific signaling pathways that are aberrantly activated in cancer is a cornerstone of modern oncology. Naphthalenamine derivatives have shown promise as inhibitors of critical signaling nodes.

-

Mechanism Insight: A novel series of naphthalene derivatives has been synthesized and evaluated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7] STAT3 is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in cell proliferation, survival, and metastasis. The synthesized compound SMY002 was shown to significantly inhibit the growth and metastasis of TNBC cells by directly targeting the STAT3 signal.[7]

Part 2: Antimicrobial Activities - A Broad Spectrum of Action

The rise of multidrug-resistant pathogens poses a severe threat to global health, creating an urgent need for novel antimicrobial agents.[8] Naphthalenamine derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[4][8][9][10][11]

Antibacterial and Antifungal Efficacy

Derivatives of 3-(naphthalen-1-yl)propan-1-amine and related structures have shown potent in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8] Similarly, N-(pyridinylmethyl)naphthalen-1-amines have demonstrated activity against opportunistic pathogenic fungi.[3] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[8]

-

Structure-Activity Relationship (SAR): The versatility of the naphthalenamine scaffold allows for chemical modifications to enhance potency and selectivity.[8] For instance, the introduction of thiazole, azetidinone, or thiazolidinone moieties has been shown to yield compounds with significant antimicrobial properties.[4][9][11] One study found that 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole exhibited a notable MIC value of 62.5 μg/ml against P. aeruginosa.[4]

Part 3: Enzyme Inhibition - A Versatile Therapeutic Strategy

The ability of naphthalenamine derivatives to specifically inhibit enzymes involved in disease pathogenesis is a key aspect of their therapeutic potential. This activity spans across various disease areas, from cancer to neurodegenerative disorders.

Peptidyl Arginine Deiminase (PAD) Inhibition

-

Therapeutic Target: PAD enzymes, particularly PAD1 and PAD4, are implicated in diseases like cancer and autoimmune disorders through their role in citrullination.[12][13]

-

Inhibitor Design: Naphthalene and quinoline-based scaffolds with hydroxyl substitutions have been identified as highly potent inhibitors of PAD1 and PAD4, with IC50 values in the sub-micromolar range.[12][13] These compounds showed low cytotoxicity, indicating a wide therapeutic window.[13] Molecular docking simulations revealed that the hydroxy-naphthalene scaffold interacts with a previously unrecognized binding site on the PAD4 enzyme.[12]

Cholinesterase Inhibition

-

Therapeutic Target: Acetylcholinesterase (AChE) inhibitors are a mainstay in the treatment of Alzheimer's disease.

-

Inhibitor Design: Naphthalene derivatives have been identified as potential AChE inhibitors.[14] In silico screening followed by in vitro and in vivo validation identified a compound that significantly diminished AChE levels in the brains of mice, highlighting its potential for developing cost-effective anti-Alzheimer's drugs.[14]

Alkaline Phosphatase (ALP) Inhibition

-

Therapeutic Target: ALP is involved in various physiological processes, and its dysregulation is associated with several disorders.

-

Inhibitor Design: Naphthalene-thiourea conjugates have been developed as potent and selective inhibitors of ALP.[15] Kinetic studies revealed a non-competitive mode of inhibition for the most potent derivative.[15]

Part 4: Other Notable Biological Activities

Beyond the major areas discussed, the naphthalenamine scaffold has been associated with a range of other important biological effects.

-

Antioxidant Activity: Naphthalene-based chalcone derivatives have shown potent antioxidant capacities in DPPH radical scavenging assays.[16][17][18] The toxic effects of naphthalene itself are linked to oxidative metabolism, and antioxidants can offer protection.[19]

-

Anti-inflammatory Activity: Synthetic naphthalene derivatives have demonstrated significant anti-inflammatory activities by inhibiting the activation of neutrophils.[20][21]

-

Antiviral Activity: A 2-aminonaphthalene derivative showed better in vitro antiviral activity against several influenza A virus subtypes than the reference drug ribavirin.[22] The compound was found to inhibit viral replication by targeting NP and M proteins and suppressing the inflammatory response.[22]

Part 5: Pharmacokinetics and Toxicology - A Critical Consideration

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of naphthalenamine derivatives is crucial for their development as therapeutic agents.

-

Metabolism: Naphthalenamines are metabolized by cytochrome P450 (CYP) enzymes. This metabolism can lead to detoxification and excretion through the formation of glucuronide or sulfate conjugates. However, metabolic activation can also produce reactive intermediates capable of binding to DNA, which is a significant concern.

-

Toxicity: It is important to note that some naphthalenamines, particularly 2-naphthylamine, are known human carcinogens, causing cancer of the urinary bladder.[23][24] The carcinogenicity operates through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts.[23] This underscores the critical need for careful toxicological evaluation and structural modification to design safer derivatives.

Part 6: Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of naphthalenamine derivatives must follow validated experimental protocols.

Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the naphthalenamine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 6.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) according to CLSI guidelines.

-

Compound Dilution: Perform a two-fold serial dilution of the naphthalenamine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Protocol 6.3: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by a test compound.

-

Cell Treatment: Treat cells with the naphthalenamine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[5]

Part 7: Visualizations and Data Summaries

Signaling Pathway and Workflow Diagrams

Caption: Workflow for determining IC50 values using the MTT assay.

Data Summary Tables

Table 1: Anticancer Activity of Selected Naphthalenamine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast) | IC50 | < 10 µg/mL | [3] |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | H-460 (Lung) | IC50 | < 10 µg/mL | [3] |

| Naphthalene–Enamide Analogs (5f, 5g) | Huh-7 (Liver) | IC50 | 2.62 µM, 3.37 µM | [5] |

| Naphthalen-1-yloxyacetamides (5c, 5d, 5e) | MCF-7 (Breast) | IC50 | 7.39 µM, 3.03 µM, 2.33 µM | [6] |

| Organoselenocyanates (3, 5a, 5b) | MCF-7 (Breast) | IC50 | Pronounced Activity | [25] |

Table 2: Antimicrobial Activity of Selected Naphthalenamine Derivatives

| Compound Class/ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| N-(Naphthalen-1-yl)propanamide (4f) | Escherichia coli | MIC | < 0.97 | [8] |

| N-(pyridinylmethyl)naphthalen-1-amines | Various Fungi | MIC | 25–32 | [3] |

| Thiazolylamine Derivative (5b) | Pseudomonas aeruginosa | MIC | 62.5 | [4] |

| Thiazolylamine Derivative (5b) | Candida albicans | MIC | 250 | [4] |

Conclusion and Future Directions

The diverse biological activities of naphthalenamine derivatives firmly establish this scaffold as a highly valuable starting point for the design of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays highlights their versatility and potential to address significant unmet medical needs. The causality behind their mechanisms of action—from inducing apoptosis and inhibiting cell division in cancer to disrupting microbial growth—is becoming increasingly clear through rigorous scientific investigation.

However, the known carcinogenicity of parent compounds like 2-naphthylamine serves as a crucial reminder of the importance of meticulous toxicological screening and rational drug design. [23]Future research should focus on leveraging structure-activity relationship insights to optimize potency and selectivity while minimizing off-target effects and toxicity. The integration of in silico design, advanced synthetic methodologies, and robust biological evaluation will be paramount in translating the promise of naphthalenamine derivatives into clinically successful therapeutics. This guide provides a foundational framework to support and inspire such endeavors in the dynamic field of drug discovery.

References

- Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives. Benchchem.

- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. PMC.

- Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Biomedical Research. 2017.

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. 2022.

- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. NIH.

- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. 2022.

- Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed.

- Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. 2020.

- Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media.

- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc.

- An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity. MDPI. 2023.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. 2003.

- Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. PubMed. 2023.

- 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. NCBI Bookshelf.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. 2015.

- Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. PubMed. 2004.

- Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. ResearchGate. 2022.

- Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives. Walsh Medical Media.

- Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. PubMed.

- Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. PubMed. 2023.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

- New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. PubMed. 2020.

- Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. NIH. 2023.

- Pharmacokinetic Analysis of Naphthalene and Its Derivatives. Walsh Medical Media. 2022.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. DeepDyve. 2003.

- An In-depth Technical Guide to the Metabolic Pathways of 2-Naphthylamine and Nitronaphthalene Derivatives. Benchchem.

- Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. PMC.

- Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. PubMed. 2023.

- Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. University of Bath's research portal. 2023.

- Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. NIH. 2025.

- Exploring the Antioxidant Potency of New Naphthalene‐Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. ResearchGate. 2023.

- Naphthalene Derivatives. ResearchGate.

- Synthesis and biological evaluation of naphthalimide-polyamine conjugates modified by alkylation as anticancer agents through p53 pathway. OUCI.

- Naphthalene toxicity and antioxidant nutrients. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 12. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 22. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylnaphthalen-1-amine (CAS No. 4523-45-9)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by the CAS number 4523-45-9, is an aromatic amine featuring a naphthalene core functionalized with a methyl group and an amino group.[1] This structure belongs to the broader class of aminonaphthalenes (naphthylamines), which are recognized as crucial structural motifs in a wide array of biologically active compounds and functional materials.[2] The presence of the primary amino group provides a reactive site for extensive chemical modification, making this compound a versatile and valuable building block in medicinal chemistry, dye synthesis, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4523-45-9 | [1][3][4] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₁N | [1][3][4] |

| Molecular Weight | 157.21 g/mol | [1][4] |

| Appearance | Typically a solid at room temperature. | [1] |

| Solubility | Low solubility in water; more soluble in organic solvents. | [1] |

| Purity (Typical) | ≥95-98% | [4] |

Synthesis and Manufacturing: A Mechanistic Perspective

The most prevalent and efficient pathway for synthesizing this compound involves the reduction of its corresponding nitroaromatic precursor, 4-methyl-1-nitronaphthalene. This multi-step process is a cornerstone of aromatic amine synthesis, valued for its reliability and high yields.

Synthetic Pathway: From Naphthalene Precursor to Final Amine

The synthesis can be logically divided into two primary stages: nitration of the naphthalene core followed by the reduction of the nitro group.

Caption: General workflow for the synthesis of this compound.

Step 1: Nitration of 1-Methylnaphthalene

The synthesis begins with the electrophilic nitration of 1-methylnaphthalene. The methyl group is an activating, ortho-, para-directing group. The nitration occurs preferentially at the C4 (para) position due to steric hindrance at the C2 (ortho) position and the inherent reactivity of the alpha-position of the naphthalene ring.

Step 2: Reduction of 4-Methyl-1-nitronaphthalene

The reduction of the nitro group to a primary amine is a critical step that can be accomplished via several robust methods.[2]

-

Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), under a hydrogen atmosphere. It is known for its clean reaction profile and high yields, often exceeding 95%.[2]

-

Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves using a metal like iron, tin, or zinc in the presence of an acid, typically hydrochloric acid (HCl).[2] This process is highly effective for aromatic nitro compounds and can achieve yields of around 90%.[2]

Exemplary Laboratory Protocol: Béchamp Reduction

This protocol describes a self-validating system where reaction progress can be monitored, and the product's identity is confirmed through subsequent analytical characterization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add iron filings and a mixture of water and ethanol. Heat the mixture to 80-100 °C.

-

Addition of Precursor: Slowly add a solution of 4-methyl-1-nitronaphthalene in ethanol to the flask via the dropping funnel. Concurrently, add concentrated hydrochloric acid dropwise to maintain a steady reaction.

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, the mixture is made basic with sodium carbonate to neutralize the acid and precipitate iron hydroxides. The mixture is then steam distilled or filtered to remove the iron sludge.

-

Purification: The crude product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Final Purification: The product can be further purified by vacuum distillation or recrystallization to achieve high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach provides a comprehensive and trustworthy characterization.

Caption: Comprehensive analytical workflow for compound validation.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. The hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom.[5][6] The primary amine protons (NH₂) typically appear as a broad singlet.[5][7] The methyl group protons will appear as a sharp singlet.

-

IR Spectroscopy: As a primary aromatic amine, this compound exhibits two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[5][6][7] These bands are generally sharper and less intense than the O-H bands of alcohols.[5][6]

-

UV-Visible Spectroscopy: This technique is useful for detecting the conjugated π-system of the naphthalene ring.[7]

Chromatographic Methods

Chromatography is indispensable for assessing purity and quantifying the compound.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for analyzing non-volatile compounds like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically effective.[8]

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is suitable for analyzing the volatility and purity of the amine. The choice of a suitable capillary column is critical for achieving good separation from any potential impurities.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Preparation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, a small amount of formic acid can be used instead of phosphoric acid.[8]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Interpretation: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value chemical synthesis applications.

-

Pharmaceutical Intermediates: The aminonaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The primary amine of this compound serves as a handle for introducing further complexity, allowing chemists to modulate the pharmacological properties of target molecules.[2] While specific drugs derived directly from this compound are not widely documented, its close structural analogs are key intermediates in the synthesis of antifungal agents, highlighting the utility of this chemical class.[2][9] It is also commercially listed as a "Protein Degrader Building Block," indicating its potential use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.[4]

-

Synthesis of Dyes and Pigments: Aromatic amines are classical precursors to azo dyes. Through diazotization, the amino group can be converted into a diazonium salt, which then reacts with a coupling partner in an electrophilic aromatic substitution to form a highly conjugated azo compound.[1]

-

Materials Science: The electronic properties of the naphthalene ring system, when functionalized with an amino group, can be harnessed in the development of organic electronic materials and fluorescent probes for bio-imaging.[2]

Safety, Handling, and Toxicology

Due to the known risks associated with aromatic amines, strict adherence to safety protocols is mandatory when handling this compound.[1]

Hazard Identification and Precautions

The compound is generally classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

| Hazard Type | GHS Statement(s) | Precautionary Measures (P-Statements) |